

An In-depth Technical Guide to 3,3-Dimethyl-1-phenylbutan-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Dimethyl-1-phenylbutan-2-one

Cat. No.: B1365089

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,3-Dimethyl-1-phenylbutan-2-one**, a key organic intermediate. This document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity and Synonyms

The compound with the structure **3,3-Dimethyl-1-phenylbutan-2-one** is formally named by the International Union of Pure and Applied Chemistry (IUPAC) as **3,3-dimethyl-1-phenylbutan-2-one**[1]. It is also known by several synonyms, which are frequently encountered in chemical literature and commercial listings.

Common Synonyms:

- Benzyl t-butyl ketone[1]
- 1-Phenyl-3,3-dimethyl-butan-2-one[1]
- Benzyl-t-butylketone[1]

Physicochemical Properties

3,3-Dimethyl-1-phenylbutan-2-one is a solid, typically appearing as a white or light yellow crystal[2]. It is soluble in organic solvents such as alcohols and ethers[2]. A summary of its key

quantitative properties is presented in the table below.

| Property | Value | Source |
|-------------------|-----------------------------------|--------|
| Molecular Formula | C ₁₂ H ₁₆ O | [1] |
| Molar Mass | 176.25 g/mol | [1][2] |
| Melting Point | 41-45 °C | [2] |
| CAS Number | 6721-67-1 | [1] |

Synthesis and Experimental Protocols

3,3-Dimethyl-1-phenylbutan-2-one is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and peptides[2]. While various synthetic routes exist, a common approach involves the alkylation of a phenylacetone derivative.

Representative Synthesis: Alkylation of Phenylacetone

A plausible and illustrative method for the synthesis of **3,3-Dimethyl-1-phenylbutan-2-one** is the α -alkylation of phenylacetone (1-phenyl-2-propanone) with a tert-butyl halide. This reaction proceeds via the formation of an enolate from phenylacetone, which then acts as a nucleophile to attack the electrophilic tert-butyl halide.

Reaction Scheme:

Phenylacetone + Base \rightarrow Enolate Enolate + tert-Butyl Halide \rightarrow **3,3-Dimethyl-1-phenylbutan-2-one**

Detailed Experimental Protocol:

- Materials:
 - Phenylacetone
 - A strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))
 - tert-Butyl bromide or tert-Butyl chloride

- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
- Apparatus for anhydrous reactions (e.g., oven-dried glassware, nitrogen/argon atmosphere)
- Procedure:
 - Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, the chosen strong base is suspended in the anhydrous solvent. The flask is cooled in an ice bath. Phenylacetone, dissolved in the anhydrous solvent, is added dropwise to the cooled suspension with stirring. The mixture is stirred for a specified time to ensure complete formation of the enolate.
 - Alkylation: The tert-butyl halide is added dropwise to the enolate solution at a controlled temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
 - Work-up and Purification: The reaction is quenched by the slow addition of water or a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to yield pure **3,3-Dimethyl-1-phenylbutan-2-one**.

Analytical Characterization

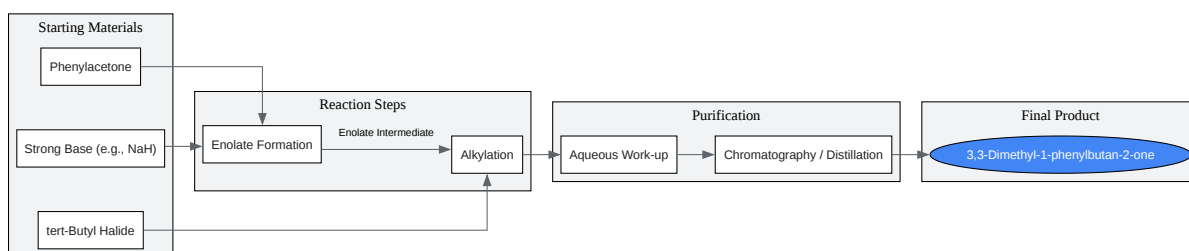
The identity and purity of synthesized **3,3-Dimethyl-1-phenylbutan-2-one** can be confirmed using standard analytical techniques. Spectral data for this compound is available in public databases^[1].

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight from the mass spectrum.

- Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectroscopy are essential for confirming the chemical structure by showing the specific chemical shifts and coupling patterns of the protons and carbons in the molecule.

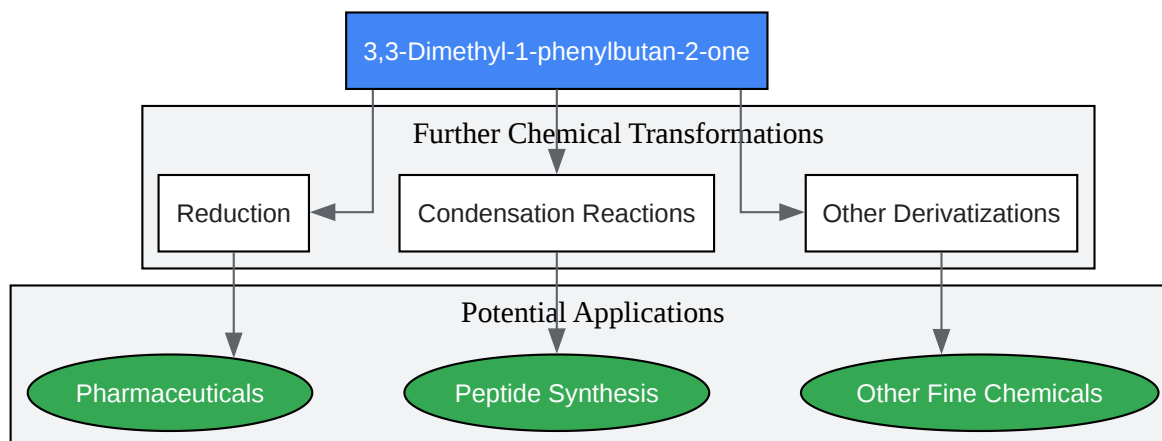
Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis and application of **3,3-Dimethyl-1-phenylbutan-2-one**.



[Click to download full resolution via product page](#)

A representative workflow for the synthesis of **3,3-Dimethyl-1-phenylbutan-2-one**.



[Click to download full resolution via product page](#)

Logical flow of the use of **3,3-Dimethyl-1-phenylbutan-2-one** as a chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-Dimethyl-1-phenylbutan-2-one | C₁₂H₁₆O | CID 10171281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,3-Dimethyl-1-phenylbutan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365089#iupac-name-and-synonyms-for-3-3-dimethyl-1-phenylbutan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com